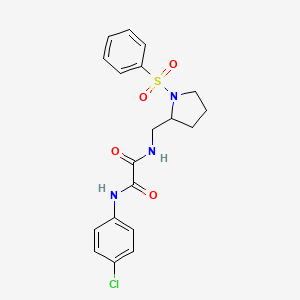![molecular formula C24H25N3O3 B2784646 6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309347-08-6](/img/structure/B2784646.png)
6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one, also known as CYM51010, is a novel small molecule that has attracted attention from the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune response. By inhibiting PDE4, 6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one reduces the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. In addition, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. 6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one is its potential therapeutic applications in various scientific research fields. However, there are also limitations to using 6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one in lab experiments. One limitation is the lack of understanding of its mechanism of action. In addition, the synthesis of 6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one is a multi-step process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for 6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one research. One direction is to investigate its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to further understand its mechanism of action and how it can be used to reduce inflammation and immune response. Additionally, research can be done to optimize the synthesis method of 6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one involves a multi-step process that includes the reaction of 2-naphthalen-2-yloxyacetic acid with piperidine, followed by the cyclization of the resulting product with cyclopropylamine. The final step involves the reaction of the resulting compound with pyridazinone. The purity of the synthesized compound is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one has been shown to have potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to have neuroprotective effects and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-23-10-9-22(18-5-6-18)25-27(23)20-11-13-26(14-12-20)24(29)16-30-21-8-7-17-3-1-2-4-19(17)15-21/h1-4,7-10,15,18,20H,5-6,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKZXKCMFALSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-{1-[2-(naphthalen-2-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2784565.png)
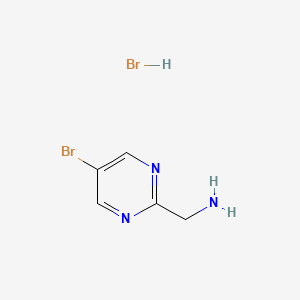
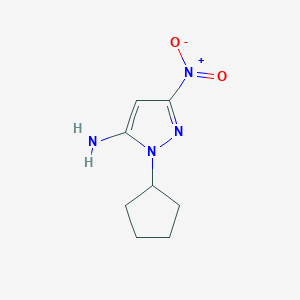
![3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784570.png)
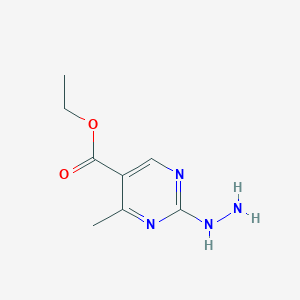
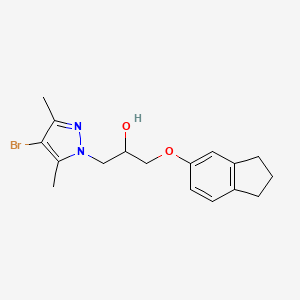

![N-(4-bromophenyl)-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2784574.png)
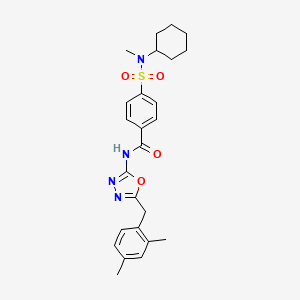
![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)
![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)
![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)
